molecular formula C14H15Cl2N3O3 B1426471 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide CAS No. 1306738-20-4

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B1426471
CAS No.: 1306738-20-4
M. Wt: 344.2 g/mol
InChI Key: GZCJANJWCGLQHN-UHFFFAOYSA-N
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Description

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H15Cl2N3O3 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The compound has been involved in the study of chemical synthesis and characterization. For instance, compounds similar in structure have been synthesized and characterized by various spectral data, indicating the utility of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide in the synthesis and structural determination of complex molecules (Nayak et al., 2013).

Antimicrobial and Anticancer Potentials

The compound has shown promise in medicinal chemistry, particularly in antimicrobial and anticancer studies. A study on similar compounds reported the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, revealing significant antimicrobial activity and promising anticancer potential (Mehta et al., 2019).

Photovoltaic Efficiency and NLO Activity

Another interesting application is in the field of photovoltaic efficiency and nonlinear optical (NLO) activity. A study conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, closely related to the compound , demonstrating their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency. The study also highlighted significant NLO activity, suggesting applications in the development of optoelectronic materials (Mary et al., 2020).

Crystal Structural Analysis

The compound and its analogs have also been used in crystal structural analysis to understand intermolecular interactions, which is crucial for the design of new materials with desired physical properties. Studies have demonstrated how molecules of similar compounds are linked via hydrogen bonds and other interactions, contributing to the knowledge of crystal engineering (Narayana et al., 2016).

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3/c15-8-13(21)19-6-5-17-14(22)11(19)7-12(20)18-10-4-2-1-3-9(10)16/h1-4,11H,5-8H2,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCJANJWCGLQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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